(3-chloro-1-benzothiophen-2-yl)(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
The compound (3-chloro-1-benzothiophen-2-yl)(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic molecule that features a benzothiophene ring substituted with a chlorine atom and a methanone group linked to a methoxy-substituted dihydroquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3-chloro-1-benzothiophene and 6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline.
Formation of Methanone Linkage: The key step involves the formation of the methanone linkage between the benzothiophene and dihydroquinoline moieties. This can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reactivity and prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and reagent addition rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to a hydroxyl group.
Substitution: The chlorine atom on the benzothiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interaction with biological targets.
Medicine
In medicinal chemistry, the compound can serve as a lead compound for drug development. Its structural features can be optimized to improve pharmacokinetic properties and target specificity.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile candidate for material science applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The methoxy and chlorine substituents can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
(3-chloro-1-benzothiophen-2-yl)(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanol: A reduced form of the compound with a hydroxyl group instead of a carbonyl group.
(3-chloro-1-benzothiophen-2-yl)(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone: A similar compound with an ethyl group instead of a methanone linkage.
Uniqueness
The unique combination of a benzothiophene ring with a methoxy-substituted dihydroquinoline and a methanone linkage sets this compound apart from its analogs. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H22ClNO2S |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)methanone |
InChI |
InChI=1S/C22H22ClNO2S/c1-13-12-22(2,3)24(17-10-9-14(26-4)11-16(13)17)21(25)20-19(23)15-7-5-6-8-18(15)27-20/h5-11,13H,12H2,1-4H3 |
InChI Key |
RMDJBFQOUHUNRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)C3=C(C4=CC=CC=C4S3)Cl)(C)C |
Origin of Product |
United States |
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